N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This molecule is characterized by the presence of an oxadiazole ring, a phenyl group with a methylthio substituent, and a benzamide moiety linked to a piperidinylsulfonyl group. These functional groups contribute to its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several key steps:
Formation of the Oxadiazole Ring: : This is usually achieved through a cyclization reaction involving a hydrazide and a carboxylic acid or ester.
Introduction of the Methylthio Group: : This step often involves a nucleophilic substitution reaction where a thiol group is introduced to the aromatic ring.
Attachment of the Piperidinylsulfonyl Group: : This can be accomplished through a sulfonylation reaction involving piperidine and a suitable sulfonyl chloride.
Formation of the Benzamide Moiety: : The final step generally involves an amidation reaction where the intermediate compound is reacted with an amine or an amide.
Industrial Production Methods
For industrial production, the processes are typically scaled up with optimizations to ensure high yield and purity. This often includes:
Batch and Continuous Flow Processes: : To improve efficiency and consistency.
Catalysts and Reagents: : Use of specific catalysts to enhance reaction rates.
Purification Techniques: : Employing advanced methods such as chromatography and crystallization to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of reactions:
Oxidation: : Can be oxidized at the methylthio group to form sulfoxides or sulfones.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The aromatic hydrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (like m-CPBA for oxidation), reducing agents (like hydrogen gas with palladium on carbon for reduction), and electrophiles (like bromine for halogenation). Typical conditions might involve room temperature to moderate heating, inert atmospheres (like nitrogen or argon), and specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions but can include:
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Substituted Aromatics: : From substitution reactions.
Scientific Research Applications
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide finds application in various domains:
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Analytical Chemistry: : As a standard for calibrating equipment.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its structural similarity to biological substrates.
Molecular Probes: : Used in labeling and imaging studies.
Medicine
Drug Development: : Investigated for its potential therapeutic effects in various diseases, including cancer and infections.
Pharmacology: : Studies on its binding affinity to different biological targets.
Industry
Material Science: : As a precursor for the synthesis of advanced materials with specific properties.
Agrochemicals: : Potential use in developing new pesticides or herbicides.
Mechanism of Action
The mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions often lead to inhibition of enzyme activity, modulation of receptor function, or disruption of nucleic acid processes. The exact pathways can vary depending on the biological context but generally involve binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
What sets N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide apart is its methylthio group, which can significantly affect its chemical reactivity and biological activity. This compound's structural features confer unique properties that are not found in its analogs, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-17-7-5-6-16(14-17)20-23-24-21(29-20)22-19(26)15-8-10-18(11-9-15)31(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLRNRQRBKVURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.